molecular formula C20H17N3O2 B5771288 N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide

Cat. No.: B5771288
M. Wt: 331.4 g/mol
InChI Key: NINSMWBAKJYRJG-UHFFFAOYSA-N
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Description

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide is an organic compound with the molecular formula C20H17N3O2. It is known for its unique structure, which combines a benzylcarbamoyl group with an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide typically involves the reaction of 4-aminobenzylamine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Aminophenyl)isonicotinamide)
  • N-(4-(Isopropylphenyl)isonicotinamide)
  • N-(4-(Acetylphenyl)isonicotinamide)
  • N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide

Uniqueness

N-(4-(Benzylcarbamoyl)phenyl)isonicotinamide stands out due to its unique combination of a benzylcarbamoyl group and an isonicotinamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(22-14-15-4-2-1-3-5-15)16-6-8-18(9-7-16)23-20(25)17-10-12-21-13-11-17/h1-13H,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINSMWBAKJYRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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